methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate
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Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the triazole ring, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Triazole derivatives have been known to exhibit their inhibitory potential through direct binding with the active site residues of certain enzymes .
Biochemical Pathways
It’s known that triazole derivatives can inhibit the carbonic anhydrase-ii enzyme . This enzyme plays a significant role in maintaining pH balance in the body and assisting in the transport of carbon dioxide from tissues to the lungs.
Result of Action
Given the potential inhibitory effects of triazole derivatives on the carbonic anhydrase-ii enzyme , it can be inferred that the compound might alter the enzyme’s activity, thereby affecting the associated biochemical pathways.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with 1H-1,2,3-triazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
- 3-(Aminomethyl)benzoic acid tert-butyl ester
Uniqueness
Methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate stands out due to its unique combination of a benzoate ester and a triazole ring, which imparts distinct chemical and biological properties. Its stability under various conditions and ability to participate in diverse chemical reactions make it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 3-(2H-triazole-4-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-18-11(17)7-3-2-4-8(5-7)13-10(16)9-6-12-15-14-9/h2-6H,1H3,(H,13,16)(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDGYJIVZMRICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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